1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid
CAS No.: 2135331-49-4
Cat. No.: VC11652193
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2135331-49-4 |
|---|---|
| Molecular Formula | C10H8N2O2 |
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H8N2O2/c11-5-7-1-2-8(12-6-7)10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14) |
| Standard InChI Key | JGTJBYSKUOQGKU-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=NC=C(C=C2)C#N)C(=O)O |
| Canonical SMILES | C1CC1(C2=NC=C(C=C2)C#N)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a strained cyclopropane ring (bond angles ≈ 60°) fused to a pyridine heterocycle. Key features include:
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Cyano group (-C≡N) at the pyridine’s 5-position, enhancing electron-withdrawing properties.
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Carboxylic acid (-COOH) directly bonded to the cyclopropane ring, enabling hydrogen bonding and salt formation.
The IUPAC name, 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylic acid, reflects this arrangement . The SMILES string C1CC1(C2=NC=C(C=C2)C#N)C(=O)O and InChI key JGTJBYSKUOQGKU-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈N₂O₂ | |
| Molecular Weight | 188.18 g/mol | |
| CAS Registry Number | 2135331-49-4 | |
| SMILES | C1CC1(C2=NC=C(C=C2)C#N)C(=O)O |
Electronic and Steric Effects
The cyclopropane ring introduces significant steric strain, while the pyridine’s electron-deficient nature (due to the cyano group) polarizes adjacent bonds. This combination influences:
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Acidity: The carboxylic acid’s pKa is lowered by the electron-withdrawing pyridine, enhancing proton donation.
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Solubility: Limited solubility in apolar solvents due to the polar carboxylic acid and cyano groups.
Synthesis and Reactivity
Reactivity Profile
The compound’s functional groups enable diverse transformations:
Carboxylic Acid Reactivity
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Esterification: Reaction with alcohols under acid catalysis.
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Amide Formation: Coupling with amines using activators like EDC/HOBt.
Cyano Group Reactivity
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Hydrolysis: Conversion to amides or carboxylic acids under acidic/basic conditions.
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Nucleophilic Addition: Reaction with Grignard reagents or organolithium compounds.
Applications in Pharmaceutical and Agrochemical Research
Drug Development
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Prodrug Design: The carboxylic acid can be esterified to improve bioavailability.
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Targeted Delivery: Functionalization of the cyano group for site-specific drug release.
Agrochemicals
The compound’s rigidity and polarity make it suitable as a herbicide or fungicide scaffold. For example, cyclopropane derivatives are known to disrupt cell wall synthesis in fungi .
Comparison with Structural Analogs
Table 2: Analog Comparison
| Compound | Substituent | Molecular Weight | Key Difference |
|---|---|---|---|
| 1-(5-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid | Cl instead of CN | 213.62 g/mol | Reduced electron withdrawal |
| 1-(Pyridin-2-yl)cyclopropane-1-carboxylic acid | No substituent | 163.17 g/mol | Lower reactivity |
The cyano group in the target compound enhances electrophilicity compared to chloro or unsubstituted analogs .
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